Cas no 54929-35-0 (4-Hydroxy-2,3,5-trifluoropyridine)
4-Hydroxy-2,3,5-trifluoropyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Pyridinol,2,3,5-trifluoro-(9CI)
- 4-Hydroxy-2,3,5-trifluoropyridine
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- Inchi: 1S/C5H2F3NO/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H,9,10)
- InChI Key: FCQVDPXVUFBHBR-UHFFFAOYSA-N
- SMILES: FC1C(C(=CNC=1F)F)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 243
- Topological Polar Surface Area: 29.1
4-Hydroxy-2,3,5-trifluoropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029004482-250mg |
4-Hydroxy-2,3,5-trifluoropyridine |
54929-35-0 | 95% | 250mg |
$1078.00 | 2023-09-01 | |
| Alichem | A029004482-500mg |
4-Hydroxy-2,3,5-trifluoropyridine |
54929-35-0 | 95% | 500mg |
$1836.65 | 2023-09-01 | |
| Alichem | A029004482-1g |
4-Hydroxy-2,3,5-trifluoropyridine |
54929-35-0 | 95% | 1g |
$3184.50 | 2023-09-01 |
4-Hydroxy-2,3,5-trifluoropyridine Related Literature
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Julia M. Yeomans Soft Matter, 2010,6, 703-704
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Seung-Bum Cho,Jin-Woo Jung,Yoon Seok Kim,Chang-Hee Cho,Il-Kyu Park CrystEngComm, 2021,23, 2746-2755
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Carmen Pérez León,Keisuke Sagisaka,Daisuke Fujita,Liyuan Han RSC Adv., 2014,4, 8550-8557
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 4-Hydroxy-2,3,5-trifluoropyridine
Introduction to 4-Hydroxy-2,3,5-trifluoropyridine (CAS No. 54929-35-0)
4-Hydroxy-2,3,5-trifluoropyridine, identified by the Chemical Abstracts Service Number (CAS No.) 54929-35-0, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile chemical properties and potential biological activities. This compound belongs to a class of heterocyclic molecules that exhibit unique electronic and steric characteristics, making it a valuable scaffold for the development of novel chemical entities.
The structural motif of 4-Hydroxy-2,3,5-trifluoropyridine features a pyridine ring substituted with three fluorine atoms at the 2, 3, and 5 positions, along with a hydroxyl group at the 4-position. The presence of fluorine atoms introduces electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule. Additionally, the hydroxyl group provides a site for further functionalization, enabling the synthesis of more complex derivatives with tailored properties.
In recent years, there has been a growing interest in fluorinated pyridines due to their role as key structural elements in many biologically active compounds. The fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and influence pharmacokinetic profiles. As such, 4-Hydroxy-2,3,5-trifluoropyridine has become a focal point for medicinal chemists seeking to develop new drugs and agrochemicals.
One of the most compelling aspects of 4-Hydroxy-2,3,5-trifluoropyridine is its utility as a building block in synthetic chemistry. The compound's reactive sites allow for diverse transformations, including nucleophilic substitution reactions, metal-catalyzed cross-coupling reactions, and condensation reactions. These reactions enable the construction of more intricate molecular frameworks, which can be further optimized for specific biological activities.
Recent studies have highlighted the potential of 4-Hydroxy-2,3,5-trifluoropyridine in the development of therapeutic agents. For instance, researchers have explored its use in creating kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The fluorinated pyridine core can be incorporated into molecules that selectively target dysregulated kinases by improving binding interactions with the enzyme's active site. Preliminary findings suggest that derivatives of 4-Hydroxy-2,3,5-trifluoropyridine exhibit promising inhibitory activity against certain kinases while maintaining good selectivity.
Another area where 4-Hydroxy-2,3,5-trifluoropyridine has shown promise is in the realm of agrochemicals. Fluorinated pyridines are known to possess enhanced pesticidal and herbicidal properties due to their ability to disrupt essential biological processes in pests. Researchers have synthesized several analogs of 4-Hydroxy-2,3,5-trifluoropyridine and evaluated their efficacy as active ingredients in crop protection products. Some derivatives have demonstrated significant activity against a range of pests while exhibiting favorable environmental profiles.
The synthesis of 4-Hydroxy-2,3,5-trifluoropyridine itself is an interesting challenge that has been addressed by multiple research groups. Common synthetic routes involve multi-step sequences starting from readily available precursors such as trifluoroacetic acid or trifluoromethyl-substituted pyridines. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound.
In conclusion,4-Hydroxy-2,3,5-trifluoropyridine (CAS No. 54929-35-0) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features make it an attractive scaffold for drug discovery and crop protection research. As our understanding of its chemical properties and biological activities continues to evolve,4-Hydroxy-2,3,5-trifluoropyridine is likely to remain at the forefront of molecular innovation in these fields.
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